[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate
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Overview
Description
The compound [(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a notable chemical entity with a complex structure and a unique set of chemical properties This compound features dual pyrazole rings substituted with chlorine, methyl, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves multi-step organic reactions. A common synthetic route may start with the formation of the pyrazole ring structures, followed by the introduction of methyl and chlorine substituents through electrophilic aromatic substitution reactions. The incorporation of the sulfonate group can be achieved via sulfonation reactions under controlled conditions using reagents like chlorosulfonic acid.
Industrial Production Methods
On an industrial scale, the synthesis might leverage continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of high-throughput reactors and automated systems enables precise control over reaction parameters, leading to consistent production quality and scalable outputs.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form corresponding sulfone derivatives.
Reduction: : The compound can be reduced to modify the sulfonate group into sulfide or thiol derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperature and solvent environments to ensure selective reactivity.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. Oxidation may yield sulfone derivatives, reduction may produce sulfides or thiols, and substitution reactions can introduce a variety of functional groups, altering the compound's chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique reactivity profiles make it a valuable intermediate in organic synthesis and medicinal chemistry.
Biology
Biologically, it may serve as a molecular probe for studying enzyme interactions and metabolic pathways, given its diverse functional groups and ability to undergo specific biochemical reactions.
Medicine
In medicine, this compound's derivatives could possess pharmacological properties, potentially serving as therapeutic agents for targeting specific biological pathways.
Industry
Industrially, it is used in the synthesis of specialty chemicals, including advanced materials and agrochemicals, leveraging its reactivity and stability under various conditions.
Mechanism of Action
Effects
The compound exerts its effects through interaction with specific molecular targets, typically enzymes or receptors. The presence of the sulfonate group facilitates binding interactions, while the pyrazole rings confer specificity towards certain biological pathways.
Molecular Targets and Pathways
The primary molecular targets may include enzymes involved in metabolic pathways or cell signaling cascades. The pathways affected by the compound can vary, but often involve modulation of enzymatic activity or receptor-mediated signaling, leading to changes in cellular function.
Comparison with Similar Compounds
Uniqueness
Compared to other pyrazole-based compounds, [(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate stands out due to its unique combination of substituents. The dual presence of chlorine and sulfonate groups provides a distinct reactivity profile and enhances its utility in various applications.
List of Similar Compounds
3,5-Dimethyl-4-chloropyrazole: : Similar pyrazole structure but lacks the sulfonate group.
4-Sulfonylamino-3,5-dimethylpyrazole: : Contains a sulfonyl group but lacks the chlorine substitution.
1,3-Dimethylpyrazole-4-carboxylic acid: : Features carboxylic acid instead of the sulfonate group.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4S/c1-5-7(10(17)16(4)12-5)14-20-21(18,19)8-6(2)13-15(3)9(8)11/h1-4H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNHBQKGGRCOJN-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)ON=C2C(=NN(C2=O)C)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1S(=O)(=O)O/N=C\2/C(=NN(C2=O)C)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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